REACTION_CXSMILES
|
[S:1]1[C:5]([C:6]([OH:8])=O)=[CH:4][C:3]2[CH2:9][CH2:10][CH2:11][CH2:12][C:2]1=2.S(Cl)(Cl)=O.[C:17]([NH2:21])([CH3:20])([CH3:19])[CH3:18]>ClCCl>[C:17]([NH:21][C:6]([C:5]1[S:1][C:2]2[CH2:12][CH2:11][CH2:10][CH2:9][C:3]=2[CH:4]=1)=[O:8])([CH3:20])([CH3:19])[CH3:18]
|
Name
|
|
Quantity
|
500 g
|
Type
|
reactant
|
Smiles
|
S1C2=C(C=C1C(=O)O)CCCC2
|
Name
|
|
Quantity
|
655 g
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
402 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)N
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Type
|
CUSTOM
|
Details
|
with stirring while the temperature of the mixture
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 3 h
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
Excess thionyl chloride was removed by distillation under reduced pressure
|
Type
|
CUSTOM
|
Details
|
was kept below 10° C
|
Type
|
STIRRING
|
Details
|
The resulting solution was stirred at 25° C. for 16 h
|
Duration
|
16 h
|
Type
|
CUSTOM
|
Details
|
Most of the solvent was removed under reduced pressure
|
Type
|
TEMPERATURE
|
Details
|
The residue was chilled in an ice-bath
|
Type
|
ADDITION
|
Details
|
2M KOH solution was introduced slowly
|
Type
|
STIRRING
|
Details
|
with stirring
|
Type
|
FILTRATION
|
Details
|
The suspension was filtered
|
Type
|
CUSTOM
|
Details
|
the solid was collected
|
Type
|
WASH
|
Details
|
washed three times with water
|
Type
|
CUSTOM
|
Details
|
dried in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)NC(=O)C1=CC2=C(S1)CCCC2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 580 g | |
YIELD: PERCENTYIELD | 80% | |
YIELD: CALCULATEDPERCENTYIELD | 88.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |